An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carbonitrile
An In-depth Technical Guide to 5-Bromo-4-methylthiophene-2-carbonitrile
CAS Number: 304854-52-2
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Bromo-4-methylthiophene-2-carbonitrile is a halogenated heterocyclic compound that has garnered significant interest within the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring a reactive bromine atom, a nitrile group, and a methyl group on the thiophene core, renders it a versatile synthetic intermediate.[1] The thiophene ring is a well-established pharmacophore in numerous approved drugs, valued for its bioisosteric relationship with the benzene ring but with a distinct electronic profile that can enhance pharmacological properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of 5-Bromo-4-methylthiophene-2-carbonitrile, with a particular focus on its emerging role in the development of novel kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-Bromo-4-methylthiophene-2-carbonitrile is essential for its effective use in synthesis and drug design. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 304854-52-2 | [2][3] |
| Molecular Formula | C₆H₄BrNS | [3] |
| Molecular Weight | 202.07 g/mol | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| LogP | 2.69 | [3] |
| PSA (Polar Surface Area) | 52.03 Ų | [3] |
Synthesis and Mechanistic Insights
While specific patented synthesis routes for 5-Bromo-4-methylthiophene-2-carbonitrile are not extensively detailed in publicly available literature, its synthesis can be logically deduced from established thiophene chemistry. A plausible and efficient synthetic pathway would involve the bromination of a suitable 4-methylthiophene-2-carbonitrile precursor. The regioselectivity of electrophilic bromination on the thiophene ring is a critical consideration.
Proposed Synthetic Workflow
A likely synthetic approach would commence with a commercially available or readily synthesized 4-methylthiophene derivative, followed by cyanation and subsequent bromination. The order of these steps is crucial to ensure the desired regiochemical outcome.
Caption: Proposed synthetic workflow for 5-Bromo-4-methylthiophene-2-carbonitrile.
Causality Behind Experimental Choices:
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Starting Material: 3-Methylthiophene is a logical starting point due to the directing effects of the methyl group.
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Cyanation: Introduction of the nitrile group at the 2-position is a key step. The choice of a mild cyanating agent is important to avoid unwanted side reactions.
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Bromination: The use of N-Bromosuccinimide (NBS) is a standard and effective method for the regioselective bromination of electron-rich heterocycles like thiophenes. The electron-donating methyl group at the 4-position and the electron-withdrawing nitrile group at the 2-position will direct the bromine to the 5-position.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
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A singlet for the methyl protons (CH₃) is expected in the upfield region, likely around δ 2.2-2.5 ppm.
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A singlet for the thiophene proton at the 3-position would appear in the aromatic region, anticipated around δ 7.0-7.5 ppm. The exact chemical shift will be influenced by the electronic effects of the adjacent methyl and nitrile groups.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum is expected to show six distinct signals corresponding to the six carbon atoms in the molecule.
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The methyl carbon (CH₃) will resonate at a high field, typically in the range of δ 15-20 ppm.
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The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles, around δ 115-120 ppm.
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The four carbons of the thiophene ring will have distinct chemical shifts, with the carbon bearing the bromine atom (C-Br) and the carbon attached to the nitrile group (C-CN) being significantly influenced by these substituents.
Infrared (IR) Spectroscopy (Predicted)
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A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹.
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C-H stretching vibrations of the methyl group and the thiophene ring will be observed in the region of 2900-3100 cm⁻¹.
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The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity. The expected molecular ion peaks would be at m/z 201 and 203.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives are actively investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[4] 5-Bromo-4-methylthiophene-2-carbonitrile serves as a valuable building block for the synthesis of potential kinase inhibitors due to its versatile functional groups.
Workflow for Kinase Inhibitor Synthesis
The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. This allows for the introduction of diverse aryl or heteroaryl moieties, which can be designed to interact with specific residues in the ATP-binding pocket of a target kinase. The nitrile group can be retained or further transformed into other functional groups, such as an amide or a carboxylic acid, to optimize binding affinity and pharmacokinetic properties.
Caption: General scheme for the utilization of 5-Bromo-4-methylthiophene-2-carbonitrile in the synthesis of kinase inhibitor scaffolds via palladium-catalyzed cross-coupling.
Safety and Handling
While a specific safety data sheet (SDS) for 5-Bromo-4-methylthiophene-2-carbonitrile is not widely available, information from related brominated thiophene compounds suggests that it should be handled with care.
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General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
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Storage: Store in a tightly closed container in a cool, dry place, away from oxidizing agents.
Conclusion
5-Bromo-4-methylthiophene-2-carbonitrile is a valuable and versatile building block in organic synthesis, with significant potential in the field of drug discovery. Its strategic functionalization allows for the construction of complex molecular architectures, particularly for the development of novel kinase inhibitors. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in the development of new therapeutic agents and advanced materials.
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